molecular formula C11H11NO B8576260 3-Phenyl-2-furanmethanamine

3-Phenyl-2-furanmethanamine

Cat. No.: B8576260
M. Wt: 173.21 g/mol
InChI Key: GEVAGQPQKVFIJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenyl-2-furanmethanamine: is an organic compound with the molecular formula C₁₁H₁₁NO. It features a furan ring substituted with a phenyl group at the 3-position and a methylamine group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-2-furanmethanamine typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.

    Phenyl Substitution: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where benzene reacts with a furan derivative in the presence of a Lewis acid catalyst like aluminum chloride.

    Methylamine Introduction:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Various nucleophiles, solvents like ethanol or methanol, and catalysts like palladium on carbon.

Major Products Formed:

    Oxidation: Carbonyl compounds (e.g., aldehydes, ketones).

    Reduction: Alcohols.

    Substitution: Derivatives with different functional groups replacing the methylamine group.

Mechanism of Action

The mechanism of action of 3-Phenyl-2-furanmethanamine involves its interaction with specific molecular targets and pathways. The furan ring and phenyl group can engage in π-π interactions with aromatic residues in proteins, while the methylamine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 3-Phenyl-2-furanmethanamine is unique due to the specific combination of the furan ring, phenyl group, and methylamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

(3-phenylfuran-2-yl)methanamine

InChI

InChI=1S/C11H11NO/c12-8-11-10(6-7-13-11)9-4-2-1-3-5-9/h1-7H,8,12H2

InChI Key

GEVAGQPQKVFIJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC=C2)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

Stir a solution of 3-phenylfuran-2-carbaldehyde (401 mg, 2.33 mmol) and NH4OAc (1.79 g, 23.30 mmol) in methanol (8 mL) at room temperature under nitrogen. Add NaCNBH3 (102 mg, 1.63 mmol). After stirring at room temperature for 24 hours, concentrate the mixture, dilute with water (2 mL), basify with 1N sodium hydroxide, and extract with diethyl ether (4×10 mL). Dry the combined organic phases (magnesium sulfate), filter and concentrate. Perform flash chromatography on silica gel eluting with 9:1 ethyl acetate/MeOH to afford 37 mg of the title compound as a yellow solid. 1H NMR (CDCl3) δ 7.19-7.41 (m, 6H), 6.49 (d, J=2 Hz, 1H), 3.95(s, 2H), 1.80 (br s, 2H).
Quantity
401 mg
Type
reactant
Reaction Step One
[Compound]
Name
NH4OAc
Quantity
1.79 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
102 mg
Type
reactant
Reaction Step Two

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